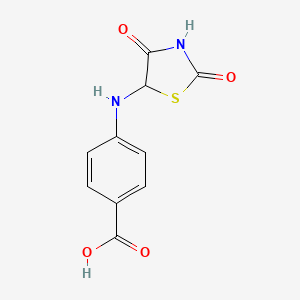

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid

Description

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a thiazolidinedione (2,4-dioxothiazolidine) moiety via an amino group. This structure combines the carboxylic acid functionality (for hydrogen bonding and solubility) with the thiazolidinedione ring, a scaffold known for its diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory properties . The compound is synthesized via a two-step process: (1) condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid intermediate, followed by (2) reaction with substituted anilines under carbodiimide coupling conditions .

Properties

IUPAC Name |

4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-3-1-5(2-4-6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJVHKWXTFPAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid typically involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of thiazolidinedione derivatives allows for extensive modifications. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic Acid and Analogues

Key Research Findings

Synthetic Yield and Physicochemical Properties :

- Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit lower synthetic yields (24%) compared to electron-donating substituents (73%) due to steric and electronic challenges during coupling reactions .

- Methyl ester analogues (e.g., ) show improved solubility in organic solvents, making them preferable for crystallographic studies.

Biological Activity :

- The parent compound and its benzylidene analogue () demonstrate moderate anticancer activity in the NCI60 human tumor cell line screen, with GI₅₀ values ranging from 10–50 μM .

- Thione-containing derivatives (e.g., ) exhibit enhanced anti-inflammatory activity compared to dione analogues, likely due to thiol-mediated redox modulation .

Structure-Activity Relationships (SAR) :

- Substituent Position : Para-substitution on the benzoic acid (e.g., ) improves hydrogen bonding with target proteins compared to meta-substituted analogues .

- Ring Modifications : Replacing the thiazolidinedione with a thiazol ring () abolishes anticonvulsant activity but introduces metal-chelating capabilities .

Biological Activity

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid is a compound belonging to the thiazolidine-2,4-dione class, which has gained attention for its diverse biological activities. This compound exhibits significant potential as an antibacterial, anticancer, and anti-inflammatory agent. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of thiazolidine derivatives typically involves the reaction of various amines with thiazolidinedione precursors. This compound can be synthesized through a multi-step process that includes the formation of the thiazolidine ring followed by amination and carboxylation steps. The molecular formula for this compound is with a molecular weight of 252.25 g/mol .

Antibacterial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit notable antibacterial properties. A study demonstrated that various thiazolidine-2,4-dione derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4g | S. aureus | 15 |

| 5g | E. coli | 18 |

| 18 | B. subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been shown to inhibit the growth of HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines with IC50 values significantly lower than conventional chemotherapeutics such as cisplatin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 0.14 | Doxorubicin |

| A549 | 0.23 | Cisplatin |

| MCF-7 | 0.19 | Irinotecan |

Anti-inflammatory Activity

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The compound shows promise in inhibiting pro-inflammatory cytokines and mediators in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy : A recent study assessed the antibacterial activity of synthesized thiazolidine derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting their potential in overcoming antibiotic resistance .

- Cancer Cell Line Studies : In a comprehensive evaluation involving multiple cancer cell lines, compounds derived from thiazolidine frameworks were observed to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. This dual mechanism enhances their therapeutic efficacy against various cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinedione derivatives and substituted benzoic acid precursors. For example, refluxing a thiazolidinedione-amine intermediate (e.g., 5-aminothiazolidin-2,4-dione) with a benzaldehyde derivative in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization may involve adjusting stoichiometry, temperature, or catalyst type. Characterization via -NMR and IR spectroscopy is critical to confirm the amino linkage and dione functionality .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- IR Spectroscopy : Look for peaks at ~1700–1750 cm (C=O stretching of thiazolidinedione) and ~3200–3400 cm (N-H stretching of the amino linkage) .

- NMR : The benzoic acid proton (COOH) typically appears as a broad singlet at δ 12–13 ppm in -NMR. The thiazolidinedione ring protons resonate between δ 3.0–4.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm. Discrepancies in integration ratios may arise from tautomerism; use -NMR to resolve ambiguities (e.g., carbonyl carbons at ~165–175 ppm) .

Q. How can crystallographic data resolve structural uncertainties in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model the thiazolidinedione ring conformation and hydrogen-bonding networks. For example, the dione oxygen atoms often form intramolecular H-bonds with the amino group, stabilizing the planar structure. WinGX or ORTEP-3 can visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles and torsion) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity or stability)?

- Methodological Answer :

- Case Study : If molecular docking predicts high PPARγ affinity but in vitro assays show weak activity, re-evaluate the protonation state or tautomeric form of the compound under physiological conditions. Use pH-dependent NMR or computational pKa prediction tools (e.g., MarvinSketch) to assess ionization states .

- Stability Analysis : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the thiazolidinedione ring) can be identified via LC-MS/MS .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzoic acid moiety with metabolically stable groups (e.g., tetrazoles) while retaining hydrogen-bonding capacity. Evidence from analogous compounds (e.g., 4-(trifluoromethoxy)benzoic acid hydrazide derivatives) suggests improved metabolic stability .

- Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability. Hydrolysis studies in simulated gastric fluid can validate reconversion rates .

Q. How can researchers address discrepancies in crystallographic refinement (e.g., disordered solvent molecules or twinning)?

- Methodological Answer :

- Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvent regions. Validate with Hirshfeld surface analysis to ensure no critical interactions are omitted .

- Twinning : For twinned crystals, employ twin law identification in SIR97 or SHELXL. Refinement against detwinned data (HKLF5 format) improves R-factor convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.